molecular formula C15H22N2O2 B1439140 Ethyl 2-[cyclohexyl(methyl)amino]nicotinate CAS No. 1147979-39-2

Ethyl 2-[cyclohexyl(methyl)amino]nicotinate

Cat. No. B1439140
M. Wt: 262.35 g/mol
InChI Key: SBYJUPVFJKXVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[cyclohexyl(methyl)amino]nicotinate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[cyclohexyl(methyl)amino]nicotinate is represented by the formula C15H22N2O2 . The SMILES representation is CCOC(=O)C1=C(N=CC=C1)N(C)C2CCCCC2 .


Physical And Chemical Properties Analysis

Ethyl 2-[cyclohexyl(methyl)amino]nicotinate has a molecular weight of 262.35 g/mol . The predicted density is 1.104±0.06 g/cm3 , and the predicted boiling point is 376.0±27.0 °C .

Scientific Research Applications

Scientific Research Applications of Ethyl 2-[cyclohexyl(methyl)amino]nicotinate

  • Molecular and Crystal Structure Analysis

    • Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate has been studied for its molecular and crystal structure, showing polarized electronic structures and distinctive crystal structures despite having similar molecular conformations to related compounds (Cobo, Glidewell, Low, & Orozco, 2008).
  • Synthetic Applications

    • This compound has been used as an intermediate in the synthesis of various compounds, such as in the preparation of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, which is a precursor for certain naphthyridines (Eichler, Rooney, & Williams, 1976).
  • Pharmaceutical Chemistry

    • In pharmaceutical chemistry, this compound has been involved in the synthesis of novel compounds like ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, with detailed structural analysis provided (Zhou, Kijima, Kuwahara, Watanabe, & Izumi, 2008).
  • Biochemical Interaction Studies

    • The binding and hydrolysis of nicotinate esters, including those with cyclohexyl and methyl groups, by human serum albumin have been studied, contributing to the understanding of their biochemical interactions (Steiner, Mayer, & Testa, 1992).
  • Chemical Reactions and Synthesis Techniques

    • Studies on the reaction mechanisms involving nicotinate esters and the development of synthesis techniques for related compounds are documented. This includes the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate and its involvement in the synthesis of benzo[h]quinazolines (Grigoryan, Tarzyan, Markosyan, Paronikyan, & Sukasyan, 2011).

Safety And Hazards

Ethyl 2-[cyclohexyl(methyl)amino]nicotinate should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

ethyl 2-[cyclohexyl(methyl)amino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)13-10-7-11-16-14(13)17(2)12-8-5-4-6-9-12/h7,10-12H,3-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYJUPVFJKXVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[cyclohexyl(methyl)amino]nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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